Fluorociclopentano

Descripción general

Descripción

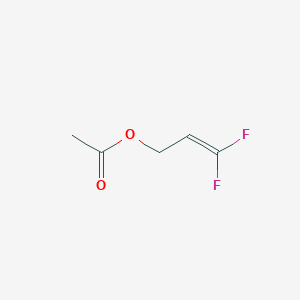

Introduction Fluorocyclopentane is a chemical compound that belongs to the family of fluorocarbons, characterized by the presence of fluorine atoms in their structure. This compound is known for its unique structural and chemical features, which stem from the combination of a fluorine atom with a cyclopentane ring. These properties make fluorocyclopentane an interesting subject for the synthesis of new bioactive compounds and materials.

Synthesis Analysis The synthesis of Fluorocyclopentane and related compounds typically involves several key strategies such as addition of carbenes to fluoroalkenes, nucleophilic fluorination, and Michael initiated ring closure. These methods have been developed to incorporate fluorine atoms into the cyclopentane ring, generating compounds with significant potential in various applications, especially in medicinal chemistry due to their unique electronic properties (Pons et al., 2016).

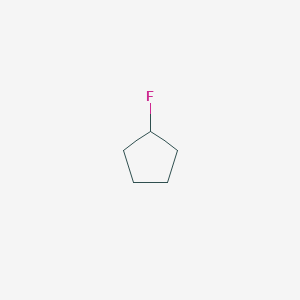

Molecular Structure Analysis Fluorocyclopentane's structure is significantly influenced by the presence of the fluorine atom. The molecular structure analyses of various fluorinated compounds have shown that fluorine substitution can affect the planarity and overall geometry of the cyclopentane ring, impacting its chemical behavior and interactions with other molecules (Banerjee et al., 2016).

Chemical Reactions and Properties The chemical reactions involving Fluorocyclopentane can include radical fluorination, which is used for the synthesis of new and interesting building blocks in medicinal chemistry. The radical fluorination strategy is a notable method due to its expedience and relevance in exploring novel chemical space (Goh & Adsool, 2015).

Physical Properties Analysis Fluorocyclopentane possesses unique physical properties due to the presence of fluorine atoms. These properties can include high quantum yields and significant shifts in photophysical behaviors, making fluorocyclopentanes important in the field of photophysics and materials science (Benedetti et al., 2012).

Aplicaciones Científicas De Investigación

Síntesis de fluoruros de anillo de cinco miembros

El Fluorociclopentano es un componente clave en la síntesis de fluoruros de anillo de cinco miembros . Estos fluoruros se sintetizan utilizando diciclopentadieno (DCPD), hexaclorociclopentadieno (HCCPD) u octachlorociclopentadieno (OCP) como materiales de partida .

Limpieza electrónica

El this compound se utiliza en la limpieza electrónica . Las propiedades únicas del this compound lo convierten en un solvente eficaz para la limpieza de componentes electrónicos.

Grabado electrónico

El this compound también se utiliza en el grabado electrónico . Sus propiedades químicas permiten que se utilice en el proceso de grabado de componentes electrónicos, ayudando a crear diseños precisos e intrincados.

Síntesis de soluciones de fluoruro electrónico

El this compound juega un papel crucial en la síntesis de soluciones de fluoruro electrónico . Estas soluciones se utilizan en diversas aplicaciones electrónicas.

Activación de catalizadores

El desarrollo de catalizadores de proceso que sean altamente activos e inofensivos para la salud humana es un área clave de investigación en la síntesis de fluoruros de anillo de cinco miembros, incluido el this compound .

Desarrollo de productos de grado electrónico

La investigación de aplicaciones de fluoruros de anillo de cinco miembros, incluido el this compound, se centra en el desarrollo de productos de grado electrónico . Estos productos tienen una amplia gama de aplicaciones en la industria electrónica.

Desarrollo de productos de bajada

Otra área de investigación de aplicaciones es el desarrollo de productos de bajada de fluoruros de anillo de cinco miembros, incluido el this compound . Estos productos encuentran usos en diversas industrias, expandiendo aún más las aplicaciones del this compound.

Sondas fluorescentes

Aunque no se menciona directamente en los resultados de la búsqueda, el this compound, como otros compuestos fluorados, puede tener aplicaciones potenciales en el desarrollo de sondas fluorescentes . Las sondas fluorescentes son un tema candente de investigación y tienen aplicaciones en varios campos como la biología y la medicina <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0

Mecanismo De Acción

Target of Action

Fluorocyclopentane is a chemical compound with the molecular formula C5H9F Fluorinated compounds are known to interact with various biological targets due to their high reactivity .

Mode of Action

For instance, they can form different types of bonds, such as electrostatic interactions, hydrogen bonds, and hydrophobic interactions . These interactions can lead to changes in the spatial conformation and distribution of the targets, altering their function .

Biochemical Pathways

For example, fluoride-induced apoptosis has been reviewed, focusing on three pathways: mitochondrion-mediated, endoplasmic reticulum (ER) stress-mediated, and death receptor-mediated pathways .

Pharmacokinetics

The physicochemical properties of fluorocyclopentane, such as its molecular weight of 8813 , could influence its ADME properties.

Result of Action

Fluorinated compounds have been reported to exhibit various biological activities, including anticancer and antimicrobial activities . The mechanism of action disclosed that the cytotoxicity against the cancer cells employed the induction of cell death by apoptosis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. Factors such as solvent polarity, viscosity, rate of solvent relaxation, probe conformational changes, rigidity of the local environment, internal charge transfer, proton transfer, and excited state reactions can affect the fluorescence emission spectra and quantum yields of a compound .

Propiedades

IUPAC Name |

fluorocyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F/c6-5-3-1-2-4-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYNFMGKZFOMAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20163883 | |

| Record name | Fluorocyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1481-36-3 | |

| Record name | Fluorocyclopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001481363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorocyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluorocyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.